2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one
Description
2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one (hereafter referred to as the "target compound") is a spirocyclic molecule featuring a piperidine ring fused to a pyrano[3,2-c]pyrazol-7-one scaffold. The tert-butyl group at the 2'-position enhances steric bulk and metabolic stability, making it a key structural motif for pharmacological applications . This compound shares structural homology with pyrano-furo-pyridones and other spiroheterocycles, which are frequently explored for their cytotoxic, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-tert-butylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-13(2,3)17-9-11-12(16-17)10(18)8-14(19-11)4-6-15-7-5-14/h9,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKRKVAXHFBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one (CAS No. 1198001-03-4) is a spirocyclic compound that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of approximately 263.34 g/mol, this compound features a unique structure that may confer various pharmacological properties.
Structural Characteristics
The structure of the compound includes a piperidine ring fused to a pyranopyrazole framework, which is characteristic of many biologically active compounds. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimycobacterial Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, as indicated by phenotypic screening methods. The compound's structural analogs have shown significant inhibition rates in various assays targeting this pathogen .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit aldehyde dehydrogenases (ALDHs), particularly ALDH1A1, which plays a crucial role in cellular metabolism and detoxification. In vitro assays demonstrated varying degrees of inhibitory potency, with some analogs showing IC50 values in the low micromolar range .
- Cellular Activity : High-throughput screening using cell lines such as MIA PaCa-2 (pancreatic cancer) revealed that modifications to the compound can significantly alter its cellular activity. For instance, structural variations led to IC50 values ranging from nanomolar to micromolar concentrations .
Case Studies and Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:
- Modification Impact : Substituting different groups on the piperidine ring has been shown to enhance or diminish biological activity. For example, replacing methyl groups with larger hydrophobic groups improved both enzymatic and cellular potency .
- Stability Assessments : Rat liver microsomal stability assays indicated that certain structural modifications could enhance metabolic stability without compromising biological activity .
- Comparative Analysis : A comparative study of similar spirocyclic compounds revealed that those with specific substitutions exhibited enhanced interactions with biological targets, leading to increased potency against various diseases .
Data Table: Biological Activity Summary
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Spirocyclic with piperidine and pyranopyrazole | ALDH1A1 Inhibition | 0.033 - 11 |
| Analog A | 4-methyl substitution | Antimycobacterial | <10 |
| Analog B | Cyano group addition | Enhanced cellular activity | 0.039 - 0.112 |
Scientific Research Applications
Biological Activities
Research indicates that 2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antitumor Properties : Preliminary investigations indicate that the compound may possess anticancer properties, making it a candidate for further study in oncology.
- Neuroprotective Effects : The compound has been noted for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Medicinal Chemistry
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to optimize efficacy and reduce toxicity.
Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound in drug discovery programs targeting infectious diseases and cancer.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications influence biological activity. This compound serves as a valuable model for synthesizing related compounds and assessing their pharmacological profiles.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bromo substitution on pyrrolidine | Enhanced reactivity |
| Compound B | Oxo group on spiro structure | Potential for increased biological activity |
| Compound C | Methoxy substitution | Variation in pharmacological properties |
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism of action.
- Neuroprotective Effects : Experimental models have shown that the compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Spiroheterocyclic Family
The target compound belongs to a broader class of spiroheterocycles, which are distinguished by their fused ring systems and substituent diversity. Key analogues include:
Spiro[piperidine-4,5'-pyrano[2',3':4,5]furo[3,2-c]pyridine] Derivatives
- Example: (±)-Tert-butyl-8'-(4-fluorobenzyl)-7'-methyl-3',9'-dioxo-3',4',4a',8',9',9b'-hexahydrospiro[piperidine-4,2'-pyrano[2',3':4,5]furo[3,2-c]pyridine]-1-carboxylate (13dd) Structural Differences: Incorporates a fluorobenzyl substituent and a fused furopyridine ring instead of pyrazolone.
Spiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine] Derivatives
- Example: (±)-Tert-butyl-6'-(4-methoxybenzyl)-7'-methyl-3',5'-dioxo-3',4',4a',5',6',9a'-hexahydrospiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14df) Structural Differences: Features a 4-methoxybenzyl group and a dioxo-pyrano-furo-pyridine core. Impact: The methoxy group improves solubility but may reduce metabolic stability compared to the tert-butyl group in the target compound .
Pyrazolo-Fused Spirolactams
- Example: 4',6'-Dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one Structural Differences: Replaces the pyrano-pyrazolone system with a pyrazolo-pyridine lactam.
Substituent-Driven Comparisons
Substituents critically influence physicochemical and biological properties:
Q & A
Basic: What synthetic strategies are effective for constructing the spiro[piperidine-pyrano[3,2-c]pyrazol] core?
Methodological Answer:
The synthesis typically involves multi-step protocols combining cyclization and tert-butyl protection. For example:
- Stepwise Cyclization : React piperidine derivatives with pyrano[3,2-c]pyrazol precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the spiro junction. Intermediate protection of the tert-butyl group ensures regioselectivity during ring closure .
- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acid-catalyzed deprotection (e.g., HCl in dioxane) to stabilize the spiro structure .
- Key Reagents : Chlorinated intermediates (e.g., 2’-chloro derivatives) are critical for cross-coupling reactions to install substituents on the pyrazole ring .
Advanced: How does the tert-butyl group influence conformational stability and bioactivity?
Methodological Answer:
- Conformational Rigidity : The bulky tert-butyl group restricts rotation around the spiro carbon, stabilizing the molecule’s 3D architecture. This enhances binding affinity to target proteins, as observed in X-ray crystallography studies of analogous spiro compounds .
- Hydrophobic Interactions : The tert-butyl moiety increases lipophilicity, improving membrane permeability. Computational modeling (e.g., molecular docking) can quantify its role in binding pocket occupancy .
- Synthetic Tuning : Replace tert-butyl with smaller alkyl groups (e.g., methyl or isopropyl) to assess steric effects on activity. Monitor changes via NMR or circular dichroism .
Basic: Which spectroscopic methods validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm spiro connectivity and tert-butyl presence. Key signals include:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₂ClN₃O₂: 323.82 g/mol) .
- IR Spectroscopy : Detect carbonyl stretches (e.g., 1650–1750 cm⁻¹) for lactam or ester groups .
Advanced: How to resolve contradictions in reaction yields during scale-up?
Methodological Answer:
- Process Optimization : Conduct kinetic studies (e.g., in situ FTIR or HPLC) to identify rate-limiting steps. For example, tert-butyl deprotection may require longer reaction times at scale .
- Purification Adjustments : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
- Impurity Profiling : Use LC-MS to trace byproducts (e.g., dimerization or oxidation) and adjust stoichiometry or solvent polarity accordingly .
Basic: What role does the tert-butyl group play in solubility and formulation?
Methodological Answer:
- Solubility Trade-offs : While tert-butyl enhances lipophilicity, it may reduce aqueous solubility. Use Hansen solubility parameters to select co-solvents (e.g., PEG 400 or cyclodextrins) .
- Salt Formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether, improving solubility for in vitro assays .
Advanced: How to design SAR studies for this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Biological Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to quantify inhibition of target proteins (e.g., kinases) .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity (>95%) product .
- Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) for intermediates .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification .
Advanced: How can computational modeling predict reactivity and regioselectivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states during spiro ring formation. Compare activation energies for tert-butyl vs. other protecting groups .
- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding modes with biological targets, guiding substituent placement .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp .
Advanced: What strategies address poor solubility in biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
